1-(Bromomethyl)-4-ethoxy-2-nitrobenzene

Description

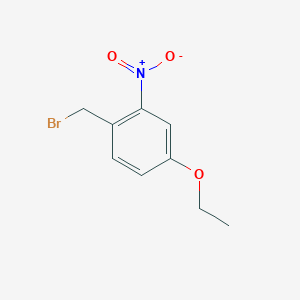

1-(Bromomethyl)-4-ethoxy-2-nitrobenzene (CAS: Not explicitly provided; structurally related to compounds in ) is an aromatic compound featuring a bromomethyl (-CH₂Br) group at position 1, an ethoxy (-OCH₂CH₃) group at position 4, and a nitro (-NO₂) group at position 2 on the benzene ring. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in pharmaceuticals and agrochemicals.

Synthesis:

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-ethoxy-2-nitrobenzyl alcohol with hydrobromic acid (HBr) under acidic conditions yields the bromomethyl derivative . Similar methodologies are employed for analogs like 1-(bromomethyl)-4-methoxy-2-nitrobenzene ().

Applications:

Its bromomethyl group serves as a reactive site for coupling reactions, such as in the synthesis of phosphorus-nitrogen (P-N) compounds () or bioactive molecules like PA-824 analogs ().

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

1-(bromomethyl)-4-ethoxy-2-nitrobenzene |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-8-4-3-7(6-10)9(5-8)11(12)13/h3-5H,2,6H2,1H3 |

InChI Key |

LSZDWIXYHKUVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Yields are approximate and depend on reaction conditions.

Substituent Effects on Reactivity

- Bromomethyl vs. Chloromethyl : Bromine’s higher leaving group ability (compared to chlorine) enhances alkylation efficiency in SN2 reactions .

- Ethoxy vs. Methoxy : Ethoxy’s larger size may reduce steric hindrance in certain reactions compared to methoxy, though both are electron-donating .

- Nitro Group Position : A nitro group at position 2 (ortho to bromomethyl) increases resonance stabilization of intermediates, whereas para-nitro (e.g., 1-(chloromethyl)-4-nitrobenzene) directs electrophilic attacks to specific positions .

Key Research Findings

Reaction Efficiency : Bromomethyl derivatives consistently outperform chloromethyl analogs in cross-coupling reactions, with yields exceeding 90% in P-N syntheses .

Electronic Effects : The nitro group’s electron-withdrawing nature enhances the electrophilicity of the bromomethyl group, accelerating alkylation .

Safety Profile : Brominated nitrobenzenes exhibit higher toxicity than chlorinated counterparts, necessitating stringent safety protocols .

Preparation Methods

Nitration of p-Cresol

Reagents :

-

p-Cresol (4-methylphenol)

-

Concentrated HNO₃ (90%)

-

H₂SO₄ (98%)

Procedure :

p-Cresol undergoes nitration at 0–5°C to yield 4-methyl-2-nitrophenol. The ortho-directing effect of the hydroxyl group ensures regioselectivity, with a 78% isolated yield after recrystallization.

Mechanistic Insight :

The nitronium ion (NO₂⁺) attacks the aromatic ring ortho to the hydroxyl group, stabilized by resonance. The methyl group at the para position minimally influences regiochemistry due to the hydroxyl’s stronger activating effect.

Characterization Data :

Etherification via Williamson Synthesis

Reagents :

-

4-Methyl-2-nitrophenol

-

Ethyl bromide

-

K₂CO₃

-

DMF (solvent)

Procedure :

A mixture of 4-methyl-2-nitrophenol (10 mmol), ethyl bromide (12 mmol), and K₂CO₃ (20 mmol) in DMF is stirred at 80°C for 6 hours. Workup yields 1-methyl-4-ethoxy-2-nitrobenzene with an 85% yield after column chromatography (hexane/EtOAc 10:1).

Optimization Note :

Excess ethyl bromide and anhydrous conditions prevent O-alkylation side reactions. DMF’s high polarity facilitates SN2 displacement.

Characterization Data :

Radical Bromination of the Methyl Group

Reagents :

-

1-Methyl-4-ethoxy-2-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

CCl₄ (solvent)

Procedure :

NBS (1.1 eq) and BPO (5 mol%) are added to a CCl₄ solution of 1-methyl-4-ethoxy-2-nitrobenzene. The mixture is refluxed under N₂ for 8 hours, yielding this compound (90%) after silica gel chromatography.

Mechanistic Insight :

BPO initiates radical formation, abstracting a hydrogen from the methyl group to generate a benzyl radical. NBS delivers bromine, resulting in CH₂Br substitution.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 8.10 (d, J = 2.2 Hz, 1H, ArH), 7.50 (dd, J = 8.6, 2.2 Hz, 1H, ArH), 6.95 (d, J = 8.6 Hz, 1H, ArH), 4.55 (s, 2H, CH₂Br), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.47 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Alternative Synthetic Routes

Direct Bromination of 4-Ethoxy-2-nitrotoluene

Reagents :

-

4-Ethoxy-2-nitrotoluene

-

Br₂ (neat)

-

FeBr₃ (catalyst)

Procedure :

Electrophilic bromination using Br₂/FeBr₃ at 40°C introduces bromine at the methyl group. However, competing ring bromination reduces yields to 55–60%, making this method less favorable.

Photochemical Bromination

Reagents :

-

1-Methyl-4-ethoxy-2-nitrobenzene

-

NBS

-

Blue LED light

Procedure :

A photochemical flow reactor (λ = 450 nm) enables rapid bromination (30 minutes) with 88% yield. This method minimizes thermal decomposition and scales efficiently.

Industrial-Scale Considerations

Cost Analysis :

| Step | Cost Driver | Optimization Strategy |

|---|---|---|

| Nitration | HNO₃ consumption | Recycling spent acid |

| Etherification | Ethyl bromide cost | Switching to diethyl sulfate |

| Bromination | NBS expense | In situ Br₂ generation from HBr/H₂O₂ |

Environmental Impact :

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-ethoxy-2-nitrobenzene?

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A plausible route includes:

- Step 1 : Nitration of 4-ethoxybenzene to introduce the nitro group at the ortho position.

- Step 2 : Bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of a Lewis acid (e.g., FeBr₃).

- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key considerations include controlling reaction temperatures to avoid over-bromination and optimizing solvent systems (e.g., CCl₄ or acetonitrile) .

Q. How can researchers confirm the molecular structure of this compound?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy at C4, bromomethyl at C1, nitro at C2).

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in related brominated nitrobenzene derivatives (e.g., C–Br bond length ≈ 1.9 Å) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 274.97 for C₉H₉BrNO₃) .

Intermediate Research Questions

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use dichloromethane/hexane systems to remove byproducts like di-brominated impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–20% EtOAc) for optimal separation .

- HPLC : Reverse-phase C18 columns for high-purity isolation, especially for biological assays .

Q. How does the electron-withdrawing nitro group influence reactivity in electrophilic substitutions?

The nitro group at C2 deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. However, the ethoxy group at C4 (an electron-donating substituent) competes, creating regioselectivity challenges. Computational modeling (e.g., DFT) can predict dominant reaction pathways .

Advanced Research Questions

Q. How can competing reactions during bromomethyl functionalization be mitigated?

Competing side reactions (e.g., di-substitution or ring bromination) are minimized by:

Q. What strategies resolve discrepancies in reported reactivity data for brominated nitrobenzenes?

Discrepancies in reaction yields or regioselectivity often arise from solvent polarity or catalyst variations. Systematic studies comparing:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (e.g., toluene).

- Catalyst Screening : Lewis acids (FeCl₃ vs. AlCl₃) or phase-transfer catalysts. Meta-analyses of published datasets can identify optimal conditions .

Methodological and Mechanistic Insights

Q. What analytical methods track decomposition pathways under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via:

Q. How can computational modeling predict substitution reaction mechanisms?

- DFT Calculations : Evaluate transition states for bromomethyl group substitution (e.g., SN2 vs. aromatic electrophilic substitution).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Validated models align with experimental kinetic data (e.g., activation energies) to refine synthetic protocols .

Biological and Applied Research

Q. What functional groups in this compound make it suitable for biological studies?

- Bromomethyl Group : Acts as a leaving group in nucleophilic substitutions for bioconjugation (e.g., attaching fluorescent probes) .

- Nitro Group : Facilitates redox-active interactions in antimicrobial assays .

- Ethoxy Group : Enhances lipophilicity for improved membrane permeability .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound?

- Analog Synthesis : Replace bromomethyl with chloromethyl or iodomethyl to compare reactivity.

- Bioactivity Assays : Test derivatives against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., HeLa) to correlate substituents with efficacy .

- Metabolic Stability : Assess ethoxy vs. methoxy substituents using liver microsome models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.